

Application of Uric Acid-13C,15N3 in Cardiovascular Disease Biomarker Studies

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Compound of Interest

Compound Name: *Uric acid-13C,15N3*

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Introduction

Uric acid, the final product of purine metabolism in humans, has emerged as a significant biomarker in the assessment of cardiovascular disease (CVD) risk. Elevated levels of serum uric acid, a condition known as hyperuricemia, are frequently associated with hypertension, coronary artery disease, heart failure, and myocardial infarction.^{[1][2][3][4]} While the precise causal role of uric acid in the pathophysiology of CVD is an area of active investigation, its utility as a prognostic marker is well-documented.^{[3][5][6]} Accurate and precise quantification of uric acid in biological matrices is therefore critical for clinical research and drug development.

This document provides detailed application notes and protocols for the use of **Uric acid-13C,15N3** as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods for the quantification of uric acid in plasma and serum samples for cardiovascular disease biomarker studies. The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample preparation and instrument response, ensuring the highest accuracy and reproducibility.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the association between serum uric acid levels and cardiovascular diseases.

Table 1: Serum Uric Acid Levels in Patients with Cardiovascular Diseases vs. Healthy Controls

| Cardiovascular Disease | Patient Group (mg/dL) | Control Group (mg/dL) | p-value | Reference |
|-----------------------------|-----------------------|-----------------------|---------|-----------|
| Myocardial Infarction | 7.6 ± 4.5 | 5.3 ± 1.8 | < 0.001 | [7] |
| Acute Myocardial Infarction | 5.96 ± 2.60 | 4.15 ± 0.45 | < 0.05 | [4] |
| Atherosclerosis | 5.38 ± 1.22 | 4.15 ± 0.45 | < 0.05 | [4] |
| Ischemia | 4.94 ± 1.40 | 4.15 ± 0.45 | < 0.05 | [4] |

Table 2: Risk of Cardiovascular Events Associated with Elevated Uric Acid Levels

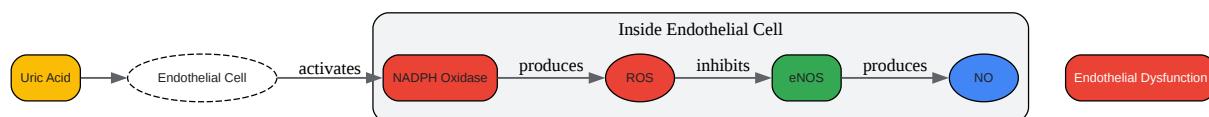
| Cardiovascular Event | Comparison | Risk Ratio/Odds Ratio (95% CI) | Reference |
|---|---------------------------------|---|-----------|
| Myocardial Infarction | Severely Elevated UA vs. Normal | OR: 2.843 (1.296-6.237) | [8][9] |
| Myocardial Infarction | Genetically Predicted High UA | OR: 1.333 (1.079-1.647) | [8][9] |
| Coronary Heart Disease Incidence | Hyperuricemia vs. Normouricemia | RR: 1.09 (1.03-1.16) (Adjusted) | [2] |
| Coronary Heart Disease Mortality | Hyperuricemia vs. Normouricemia | RR: 1.16 (1.01-1.30) (Adjusted) | [2] |
| Heart Failure Incidence | Per 1 mg/dL increase in UA | OR: 1.19 | [3] |
| Heart Failure All-Cause Mortality | Per 1 mg/dL increase in UA | RR: 1.04 | [3] |
| Major Adverse Cardiovascular Events (MACE) in AMI | High vs. Normal UA | RR: 1.70 (1.54-1.88) (Mid/Long-term) | [1] |
| MACE in MINOCA | Hyperuricemia vs. Normouricemia | OR: 2.234 (1.054-4.737) | [10] |

Signaling Pathways

Elevated uric acid contributes to cardiovascular disease through several interconnected signaling pathways, primarily inducing endothelial dysfunction, inflammation, and oxidative stress.

Uric Acid-Induced Endothelial Dysfunction

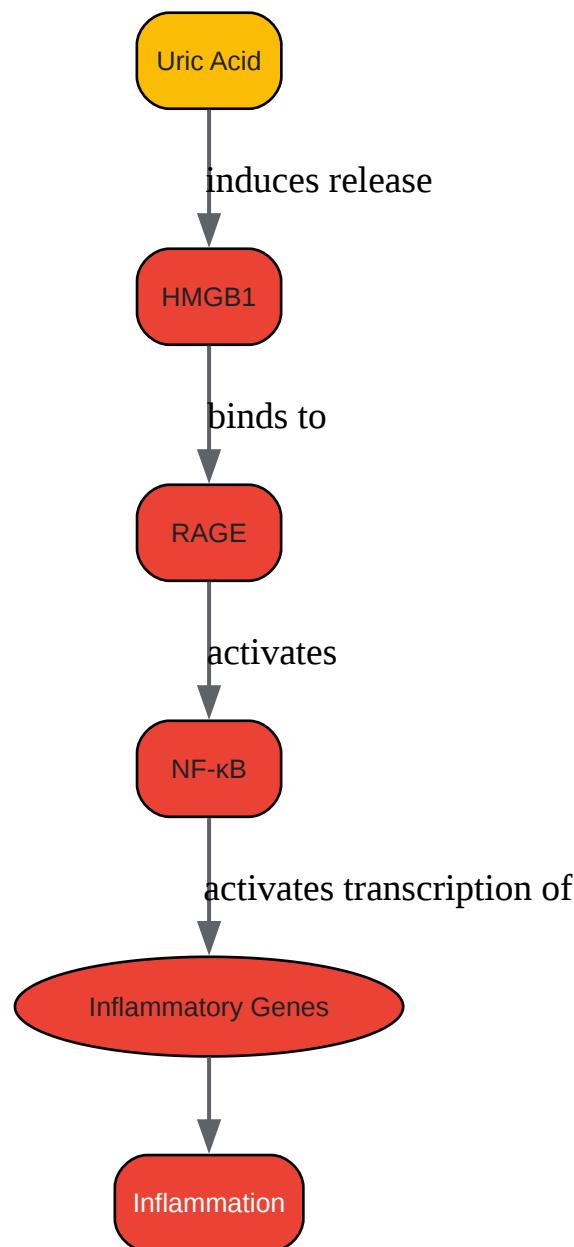
Uric acid enters endothelial cells and can inhibit the production and bioavailability of nitric oxide (NO), a critical molecule for vasodilation and endothelial health. This process is often mediated by the activation of pathways involving NADPH oxidase and the generation of reactive oxygen species (ROS).

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Caption: Uric acid-induced endothelial dysfunction pathway.

Uric Acid-Mediated Inflammation

Uric acid can trigger inflammatory responses in vascular cells. It can activate the NLRP3 inflammasome in macrophages, leading to the production of pro-inflammatory cytokines like IL-1 β . In endothelial cells, uric acid can stimulate the HMGB1/RAGE signaling pathway, activating NF- κ B and leading to the expression of adhesion molecules and inflammatory cytokines.[11]



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Caption: Uric acid-mediated inflammatory pathway.

Experimental Protocols

Protocol 1: Quantification of Uric Acid in Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of uric acid in human plasma using **Uric acid-13C,15N3** as an internal standard.

1. Materials and Reagents

- Human plasma (collected in K2-EDTA tubes)
- Uric acid standard
- **Uric acid-13C,15N3** (Internal Standard, IS)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- 96-well plates
- Centrifuge

2. Preparation of Standard and Internal Standard Solutions

- Uric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve uric acid in a suitable solvent (e.g., 0.1 M NaOH, then neutralize).
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 methanol:water to achieve a concentration range of 0.5 to 200 µg/mL.
- Internal Standard Working Solution (10 µg/mL): Prepare a working solution of **Uric acid-13C,15N3** in 50:50 methanol:water.

3. Sample Preparation

- Thaw plasma samples on ice.

- To a 96-well plate, add 50 μ L of plasma sample, standard, or blank (50:50 methanol:water).
- Add 10 μ L of the Internal Standard Working Solution to all wells except the blank.
- Add 200 μ L of acetonitrile (containing 0.1% formic acid) to each well to precipitate proteins.
- Seal the plate and vortex for 2 minutes.
- Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
- Transfer 100 μ L of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

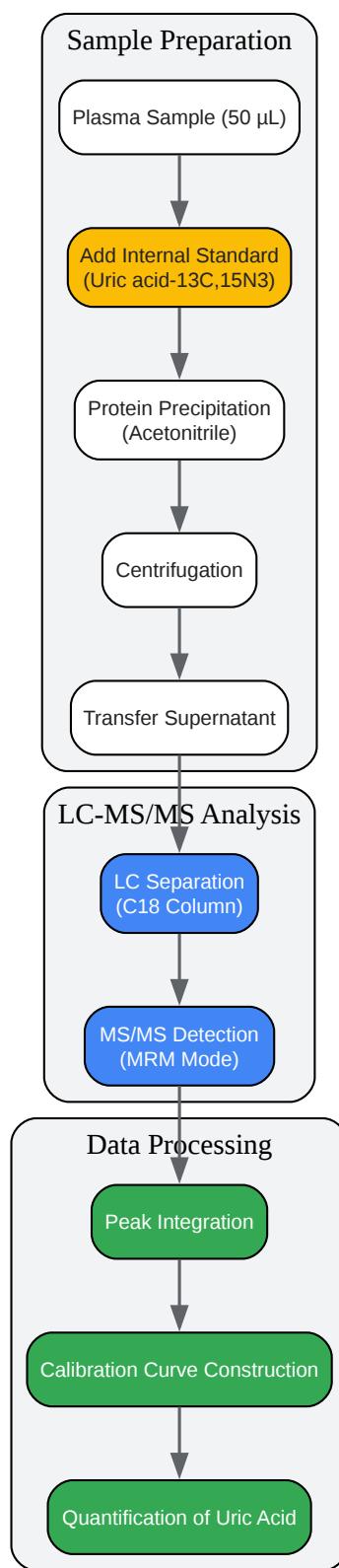
- LC System: A high-performance liquid chromatography system.
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: 5-95% B
 - 2.5-3.0 min: 95% B
 - 3.0-3.1 min: 95-5% B
 - 3.1-4.0 min: 5% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.
- MRM Transitions:
 - Uric acid: Q1 m/z 169.0 -> Q3 m/z 141.0
 - **Uric acid-13C,15N3 (IS)**: Q1 m/z 173.0 -> Q3 m/z 144.0

5. Data Analysis

- Integrate the peak areas for uric acid and the internal standard.
- Calculate the peak area ratio (Uric Acid / Internal Standard).
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.
- Determine the concentration of uric acid in the plasma samples from the calibration curve.

Experimental Workflow Diagram



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Caption: LC-MS/MS workflow for uric acid quantification.

Conclusion

The use of **Uric acid-13C,15N3** as an internal standard provides a robust and reliable method for the quantification of uric acid in biological samples for cardiovascular disease biomarker studies. The presented protocols and data highlight the importance of accurate uric acid measurement in understanding its role in CVD and for potential applications in clinical diagnostics and drug development. The detailed signaling pathways offer insights into the molecular mechanisms by which uric acid may contribute to the pathogenesis of cardiovascular diseases.

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